molecular formula C12H9ClN2O4S B2801322 (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione CAS No. 685108-31-0

(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No.: B2801322
CAS No.: 685108-31-0
M. Wt: 312.72
InChI Key: DSOBAQPVFHAKRU-POHAHGRESA-N
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Description

The compound "(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione" is a thiazolidinedione derivative characterized by a Z-configuration methylidene group at position 5 and a 3-ethyl substitution on the thiazolidine ring. The benzylidene moiety at position 5 contains a 4-chloro-3-nitrophenyl group, which introduces strong electron-withdrawing effects due to the nitro (-NO₂) and chloro (-Cl) substituents.

Properties

IUPAC Name

(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S/c1-2-14-11(16)10(20-12(14)17)6-7-3-4-8(13)9(5-7)15(18)19/h3-6H,2H2,1H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOBAQPVFHAKRU-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antidiabetic, antimicrobial, anticancer, and antioxidant properties based on recent research findings.

Synthesis and Characterization

Various synthetic routes have been employed to create thiazolidine derivatives. The Knoevenagel condensation method is commonly used for synthesizing these compounds, which involves the reaction of aldehydes with thiazolidine-2,4-dione under basic conditions. Characterization techniques such as NMR spectroscopy , IR spectroscopy , and mass spectrometry are employed to confirm the structure of synthesized derivatives .

Antidiabetic Activity

Thiazolidine derivatives exhibit significant antidiabetic effects by enhancing insulin sensitivity and lowering blood glucose levels. For instance, various thiazolidine-2,4-dione derivatives have been shown to inhibit alpha-amylase , an enzyme involved in carbohydrate digestion. In vitro studies indicated that compounds similar to our target compound demonstrated notable blood glucose-lowering activities and improved metabolic profiles in diabetic models .

Table 1: Antidiabetic Activity of Thiazolidine Derivatives

CompoundAlpha-Amylase Inhibition (%)Blood Glucose Reduction (%)
GB147234
GB76529
Target Compound7032

Antimicrobial Activity

Thiazolidine derivatives have shown promising antimicrobial properties against various bacterial strains. The presence of halogen or nitro groups in the phenyl ring significantly enhances antimicrobial activity. Studies indicate that compounds with these functional groups exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundGram-positive Activity (Zone of Inhibition in mm)Gram-negative Activity (Zone of Inhibition in mm)
GB141512
Target Compound1814

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. The target compound has been evaluated for its ability to induce apoptosis in cancer cells, particularly breast cancer cell lines (MCF-7). Mechanistic studies suggest that it may inhibit topoisomerases I and II, crucial enzymes involved in DNA replication and repair .

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundIC50 (µM) MCF-7IC50 (µM) A2058
Target Compound0.971.09

Case Studies

  • Case Study on Antidiabetic Effects : A study conducted on diabetic rats treated with thiazolidine derivatives showed a significant reduction in fasting blood glucose levels compared to controls. The mechanism was attributed to enhanced insulin sensitivity and reduced hepatic glucose production.
  • Case Study on Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the target compound had a higher antibacterial effect than standard antibiotics like ciprofloxacin.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione have been synthesized and tested against various cancer cell lines.

Case Study:
A study conducted by Evren et al. (2019) demonstrated that thiazole-integrated compounds exhibited significant cytotoxic activity against A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) indicated that the presence of specific substituents on the phenyl ring was crucial for enhancing anti-cancer efficacy .

CompoundCell Line TestedIC50 Value (µM)Reference
Compound 19A54923.30 ± 0.35Evren et al. (2019)
Analogue 21HCT11610–30Sayed et al. (2020)

Anti-inflammatory Properties

The thiazolidine framework has also been associated with anti-inflammatory effects. Compounds derived from this structure have been shown to inhibit pro-inflammatory cytokines.

Research Findings:
In a study focusing on thiazolidine derivatives, it was found that several compounds significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers indicative of inflammation .

Antioxidant Activity

Thiazolidine derivatives have been investigated for their antioxidant properties, which are essential in combating oxidative stress-related diseases.

Experimental Insights:
Research indicated that certain thiazolidine compounds displayed strong free radical scavenging abilities, with implications for their use in preventing oxidative damage in biological systems .

Comparison with Similar Compounds

Data Tables: Key Comparisons

Table 1. Substituent Effects on Thiazolidinedione Derivatives

Compound Structure Position 3 Substituent Position 5 Benzylidene Group Molecular Weight (g/mol) Notable Properties References
Target Compound 3-Ethyl 4-Chloro-3-nitrophenyl 327.75 High electrophilicity -
3-Benzyl-5-(4-chlorophenylmethylene) 3-Benzyl 4-Chlorophenyl 385.88 Steric hindrance, cycloaddition
(5Z)-3-(2-Aminoethyl)-5-(4-chlorophenyl) 2-Aminoethyl 4-Chlorophenyl 313.81 (HCl salt) Enhanced solubility
(5Z)-5-(4-Fluorophenyl)-3-(4-methylbenzyl) 4-Methylbenzyl 4-Fluorophenyl 343.38 Moderate electron withdrawal

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